![molecular formula C18H18N2O2 B14566872 (4E)-4-{[4-(Dimethylamino)phenyl]imino}-1-phenylbutane-1,3-dione CAS No. 61756-16-9](/img/structure/B14566872.png)
(4E)-4-{[4-(Dimethylamino)phenyl]imino}-1-phenylbutane-1,3-dione
Description
(4E)-4-{[4-(Dimethylamino)phenyl]imino}-1-phenylbutane-1,3-dione is an organic compound with a complex structure that includes both aromatic and aliphatic components
Properties
CAS No. |
61756-16-9 |
---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]imino-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C18H18N2O2/c1-20(2)16-10-8-15(9-11-16)19-13-17(21)12-18(22)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
ZLEBYFFSHBCYCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[4-(Dimethylamino)phenyl]imino}-1-phenylbutane-1,3-dione typically involves a multi-step process. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[4-(Dimethylamino)phenyl]imino}-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4E)-4-{[4-(Dimethylamino)phenyl]imino}-1-phenylbutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-{[4-(Dimethylamino)phenyl]imino}-1-phenylbutane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-{[4-(Dimethylamino)phenyl]imino}-1-phenylbutane-1,3-dione: shares similarities with other aromatic imines and diketones, such as benzylideneaniline and dibenzoylmethane.
Uniqueness
Structural Features: The combination of aromatic and aliphatic components, along with the presence of both imine and diketone functionalities, makes this compound unique.
Reactivity: Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds.
Applications: The diverse applications in chemistry, biology, medicine, and industry highlight its versatility and importance in scientific research.
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